molecular formula C19H19ClN4O3S B12133209 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12133209
M. Wt: 418.9 g/mol
InChI Key: KKPGANILSLDBNG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxy-methylphenyl group, a furan ring, and a triazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, resulting in different reduced forms of the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H19ClN4O3S

Molecular Weight

418.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClN4O3S/c1-4-7-24-18(15-6-5-8-27-15)22-23-19(24)28-11-17(25)21-14-9-12(2)13(20)10-16(14)26-3/h4-6,8-10H,1,7,11H2,2-3H3,(H,21,25)

InChI Key

KKPGANILSLDBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

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